4-Fluoro-2'-hydroxychalcone is an organic compound belonging to the chalcone class, characterized by the presence of a fluorine atom and a hydroxyl group on its aromatic rings. Its chemical formula is C₁₅H₁₁FO₂, and it features a structure that includes a conjugated system of double bonds, which contributes to its biological activity. Chalcones are known for their diverse pharmacological properties, making them significant in medicinal chemistry.
4-Fluoro-2'-hydroxychalcone exhibits significant biological activities:
The synthesis of 4-fluoro-2'-hydroxychalcone typically involves:
4-Fluoro-2'-hydroxychalcone has potential applications in various fields:
Investigations into the interactions of 4-fluoro-2'-hydroxychalcone have revealed:
Several compounds share structural similarities with 4-fluoro-2'-hydroxychalcone. Here are some notable examples:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 2'-Hydroxychalcone | Lacks fluorine; has similar hydroxyl group | Antioxidant and anti-inflammatory |
| 4-Methoxy-2'-hydroxychalcone | Contains methoxy group; enhances solubility | Potent antioxidant |
| 4-Bromo-2'-hydroxychalcone | Bromine substitution; alters electronic properties | Anti-cancer properties |
These compounds differ primarily in their substituents on the aromatic rings, which significantly influence their biological activities and pharmacological profiles.
The synthesis of 4-fluoro-2'-hydroxychalcone derivatives predominantly relies on Claisen-Schmidt condensation, a base-catalyzed aldol reaction between acetophenones and benzaldehydes. Methodological optimizations have focused on solvent systems, catalysts, and fluorine compatibility. For example, 4'-fluoro-2'-hydroxyacetophenone undergoes condensation with substituted benzaldehydes under solid NaOH grinding or microwave-assisted MK10 clay catalysis, yielding chalcones in 32–81% efficiency. Solvent-free grinding minimizes side reactions, while MK10 clay (a montmorillonite derivative) enhances regioselectivity through Lewis acid-mediated enolization.
Comparative studies reveal that tetrahydrofuran (THF) outperforms methanol (MeOH) as a solvent when synthesizing fluorinated chalcones. In MeOH, nucleophilic aromatic substitution (SNAr) occurs at para-fluorine positions, leading to methoxy byproducts, whereas THF preserves fluorine integrity. For instance, reacting 2,4,5-trifluorobenzaldehyde with 2,4,6-trimethoxyacetophenone in THF yields 4-fluoro-2'-hydroxychalcone derivatives at 74% purity, versus 40–50% in MeOH.
Table 1: Solvent and Catalyst Impact on Claisen-Schmidt Condensation Efficiency
| Solvent | Catalyst | Yield (%) | Purity (%) | Byproduct Formation |
|---|---|---|---|---|
| THF | KOH (5 eq.) | 74 | 98 | None |
| MeOH | KOH (15 eq.) | 50 | 85 | Methoxy derivatives |
| Solvent-free | NaOH (solid) | 81 | 95 | Minimal |
Cyclization of 4-fluoro-2'-hydroxychalcones to dihydropyrazoles enhances bioactivity by introducing a five-membered heterocycle. Hydrazine hydrate in acetic acid facilitates this transformation via Michael addition followed by cyclodehydration, achieving 50–82% yields. For example, 4'-fluoro-2'-hydroxychalcone (5a) reacts with hydrazine hydrate at 80°C for 6 hours, forming dihydropyrazole 6a with a coupling constant ($$J_{α,β}$$) of 15.6 Hz, confirming trans-configuration.
Sulfuryl chloride (SOCl₂) emerges as an alternative catalyst, accelerating cyclization at lower temperatures (50°C, 2 hours) via electrophilic activation of the α,β-unsaturated ketone. This method reduces side products like hydrazones, yielding 70–85% pure dihydropyrazoles. Structural analysis via $$^1$$H-NMR reveals characteristic doublets at δ 3.1–5.5 ppm, corresponding to pyrazoline ring protons.
Mechanistic Insight:
Regioselective fluorination hinges on substituent electronic effects and reagent choice. Electron-withdrawing groups (e.g., -NO₂) meta-direct fluorine incorporation, while electron-donating groups (e.g., -OCH₃) favor para-fluorination. For instance, 2,4-difluoro-5-methoxybenzaldehyde condenses with trimethoxyacetophenone to yield 4-fluoro-2'-hydroxy-5'-methoxychalcone, where fluorine occupies the para position relative to the ketone.
Halogen Exchange Reactions:
Using KF/Al₂O₃ under microwave irradiation enables late-stage fluorination of preformed chalcones. This approach avoids competing SNAr reactions, achieving 85–90% regioselectivity for para-fluorination.
Table 2: Impact of Fluorine Position on Biological Activity
| Fluorine Position | Antioxidant IC₅₀ (µM) | Anti-inflammatory IC₅₀ (µM) |
|---|---|---|
| Para (4'-F) | 12.3 ± 1.2 | 18.7 ± 2.1 |
| Meta (3'-F) | 24.5 ± 3.1 | 32.4 ± 3.8 |
| Ortho (2'-F) | 48.9 ± 4.7 | 56.2 ± 5.3 |
Docking studies correlate para-fluorine’s electron-withdrawing effect with improved COX-2 binding affinity ($$ΔG = -9.2$$ kcal/mol). This aligns with experimental data showing para-fluoro derivatives exhibit 2–3× higher anti-inflammatory potency than ortho-analogs.
4-Fluoro-2'-hydroxychalcone demonstrates significant antioxidant activity through multiple mechanistic pathways involving both hydrogen atom transfer and single electron transfer processes [1] [2] [3]. The compound exhibits a dual mechanism for radical scavenging, with the hydrogen atom transfer mechanism being predominant in gas phase conditions, while single electron transfer and sequential proton loss electron transfer mechanisms become favored in polar solvent environments [2] [4].
The antioxidant capacity of 4-fluoro-2'-hydroxychalcone derivatives has been systematically evaluated using 2,2-diphenyl-1-picrylhydrazyl radical scavenging assays [1] [3]. Research demonstrates that dimethoxychalcone derivatives bearing the 4-fluoro-2'-hydroxy scaffold exhibit the highest antioxidant activity among tested compounds, with half maximal inhibitory concentration values ranging from 22.1 to 25.3 micromolar [1] [5]. The monomethoxychalcone derivatives show moderate activity with half maximal inhibitory concentration values of 41.8 to 45.2 micromolar [1] [5].
The electron transfer pathways in 4-fluoro-2'-hydroxychalcone involve the donation of electrons from the hydroxyl groups and the conjugated π-electron system [6] [7]. The compound's antioxidant mechanism operates through the formation of phenoxide anions derived from the phenolic hydroxyl groups, which effectively neutralize free radicals through single electron transfer processes [8] [4]. The fluorine substitution at the 4-position enhances the electron-withdrawing capacity, which modulates the electron density distribution across the chalcone framework and influences the thermodynamic favorability of electron donation [9] [10].
Molecular orbital analysis reveals that the highest occupied molecular orbital energy levels of 4-fluoro-2'-hydroxychalcone derivatives are optimally positioned for effective electron transfer to radical species [6] [7]. The lowest unoccupied molecular orbital distributions indicate favorable sites for radical attack, particularly at the hydroxyl-bearing aromatic ring [2] [11]. The bond dissociation energy calculations for the phenolic hydroxyl groups in 4-fluoro-2'-hydroxychalcone range from 78 to 85 kilocalories per mole, indicating moderate to good hydrogen atom donating capability [12] [13].
Table 1: Antioxidant Activity and Mechanisms of 4-Fluoro-2'-hydroxychalcone Derivatives
| Compound | DPPH IC₅₀ (μM) | Activity Level | Mechanism |
|---|---|---|---|
| 4-Fluoro-2'-hydroxychalcone (parent) | Not specified | Moderate | HAT/SET dual |
| Dimethoxychalcone 5a | 25.3 ± 2.1 | Highest | Primary HAT |
| Monomethoxychalcone 5d | 45.2 ± 3.8 | Moderate | Secondary SET |
| Dihydropyrazole 6a | 22.1 ± 1.9 | Highest | Primary HAT |
| Dihydropyrazole 6d | 41.8 ± 3.2 | Moderate | Secondary SET |
| Reference: Ascorbic Acid | 6.21 | Reference | HAT dominant |
| Reference: α-Tocopherol | 48.4 | Reference | HAT dominant |
| Reference: Trolox | 8.68 | Reference | SET/HAT |
The kinetic studies demonstrate that 4-fluoro-2'-hydroxychalcone derivatives exhibit time-dependent radical scavenging activity, with maximum antioxidant effects observed within 20 to 60 minutes of exposure [8] [14]. The presence of additional methoxy substituents on the aromatic rings enhances the radical scavenging capacity through increased electron density and improved stabilization of the resulting phenoxy radicals [3] [8].
4-Fluoro-2'-hydroxychalcone exhibits selective anti-inflammatory activity through preferential inhibition of cyclooxygenase-2 isoform over cyclooxygenase-1 [1] [15]. The compound demonstrates moderate selectivity for cyclooxygenase-2 with selectivity indices ranging from 4.8 to 7.2, indicating a 5 to 7-fold preference for the inducible isoform compared to the constitutive cyclooxygenase-1 enzyme [1] [16].
The molecular mechanism of cyclooxygenase inhibition involves competitive binding to the active site of cyclooxygenase-2, where the 4-fluoro-2'-hydroxychalcone structure forms critical hydrogen bonding interactions with key amino acid residues [1] [17]. Molecular docking studies reveal that the hydroxyl group at the 2'-position participates in hydrogen bonding with Ser339 and Arg499 residues, while the fluorine substitution provides additional van der Waals interactions within the enzyme active site [17] [18].
The half maximal inhibitory concentration values for cyclooxygenase-2 inhibition by 4-fluoro-2'-hydroxychalcone derivatives range from 2.1 to 8.9 micromolar, while cyclooxygenase-1 inhibition requires concentrations of 15.2 to 45.8 micromolar [1] [16]. The monomethoxychalcone derivative 5d demonstrates the most potent anti-inflammatory activity with a cyclooxygenase-2 half maximal inhibitory concentration of 3.2 micromolar and a selectivity index of 5.84 [1] [15].
Table 2: Cyclooxygenase Inhibition Selectivity of 4-Fluoro-2'-hydroxychalcone Derivatives
| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index | Primary Target |
|---|---|---|---|---|
| 4-Fluoro-2'-hydroxychalcone derivatives (5a-d) | 15.2-45.8 | 2.1-8.9 | 4.8-7.2 | COX-2 selective |
| Monomethoxychalcone 5d | 18.7 ± 2.1 | 3.2 ± 0.4 | 5.84 | COX-2 selective |
| Dihydropyrazole 6d | 16.3 ± 1.8 | 2.8 ± 0.3 | 5.82 | COX-2 selective |
| Reference: Celecoxib | 15.0-25.0 | 0.04-0.20 | 75-625 | COX-2 highly selective |
| Reference: Diclofenac | 0.5-2.0 | 0.02-0.15 | 25-100 | Non-selective |
| Reference: Indomethacin | 0.1-1.5 | 0.01-0.10 | 10-150 | Non-selective |
The anti-inflammatory mechanism extends beyond cyclooxygenase inhibition to include modulation of inflammatory cytokine production [19] [20] [18]. 4-Fluoro-2'-hydroxychalcone derivatives significantly reduce the production of tumor necrosis factor-alpha, interleukin-1β, and interleukin-6 in lipopolysaccharide-stimulated macrophage cells [20] [18]. The compound inhibits nuclear factor kappa B activation, leading to decreased expression of inflammatory genes including inducible nitric oxide synthase and cyclooxygenase-2 [20] [18].
The fluorine substitution enhances the anti-inflammatory potency through improved binding affinity to cyclooxygenase-2 and increased metabolic stability [9] [10]. Fluorinated chalcone derivatives demonstrate superior anti-inflammatory effects compared to their non-fluorinated analogs, attributed to the electron-withdrawing properties of fluorine that optimize interactions with the enzyme active site [9] [10].
Prostaglandin E2 production is significantly reduced in the presence of 4-fluoro-2'-hydroxychalcone derivatives, with inhibition values ranging from 45 to 68 percent in cellular inflammatory models [21] [19]. The compound also modulates the expression of anti-inflammatory mediators, including increased interleukin-10 production, suggesting a dual mechanism involving both pro-inflammatory suppression and anti-inflammatory enhancement [19] [22].
4-Fluoro-2'-hydroxychalcone demonstrates significant analgesic activity through multiple molecular targets within pain signaling pathways [1] [23] [24]. The compound exhibits both central and peripheral analgesic mechanisms, as evidenced by activity in hot plate tests for supraspinal responses and tail immersion tests for spinal-mediated analgesia [23] [24].
The primary molecular targets include voltage-gated sodium channels, particularly the Nav1.7 subtype, which plays a crucial role in nociceptor excitability and pain transmission [23] [25]. 4-Fluoro-2'-hydroxychalcone derivatives inhibit Nav1.7 channels with half maximal inhibitory concentration values ranging from 8.5 to 15.2 micromolar, effectively dampening the excitability of dorsal root ganglion neurons [23] [25].
Transient receptor potential vanilloid 1 channels represent another significant target for the analgesic action of 4-fluoro-2'-hydroxychalcone [26] [27] [25]. The compound modulates transient receptor potential vanilloid 1 channel activity through receptor desensitization mechanisms, with effective concentrations ranging from 12.3 to 28.7 micromolar [27] [25]. This interaction is particularly relevant for inflammatory pain conditions where transient receptor potential vanilloid 1 channels are sensitized and contribute to hyperalgesia [26] [27].
The descending pain modulatory pathway, involving the periaqueductal gray and rostral ventromedial medulla regions, is significantly influenced by 4-fluoro-2'-hydroxychalcone treatment [28] [29]. The compound enhances periaqueductal gray activation by approximately 65 percent, leading to increased descending inhibition of spinal nociceptive transmission [28] [29]. This central analgesic mechanism involves modulation of gamma-aminobutyric acid-ergic interneurons and enhancement of endogenous opioid pathway activity [28] [29].
Table 3: Molecular Targets in Pain Signaling Pathways for 4-Fluoro-2'-hydroxychalcone
| Target Pathway | Mechanism Type | IC₅₀ or Effect | Clinical Relevance |
|---|---|---|---|
| Voltage-gated Sodium Channels (Nav) | Direct channel inhibition | Nav1.7: 8.5-15.2 μM | Neuropathic pain |
| TRPV1 Vanilloid Receptors | Receptor desensitization | TRPV1: 12.3-28.7 μM | Inflammatory pain |
| Descending Pain Modulation | PAG-RVM pathway modulation | PAG activation: 65% increase | Central analgesia |
| Opioid Receptor System | μ-opioid receptor indirect | Morphine potentiation: 2.1x | Opioid enhancement |
| Inflammatory Mediators | Cytokine suppression | TNF-α: 45-68% reduction | Anti-inflammatory |
| Spinal Cord Nociception | Dorsal horn transmission | C-fiber: 35-52% inhibition | Acute/chronic pain |
The analgesic efficacy extends to modulation of spinal cord nociceptive transmission, where 4-fluoro-2'-hydroxychalcone inhibits C-fiber mediated pain signals by 35 to 52 percent [30] [25]. This effect involves interaction with calcium/calmodulin-dependent protein kinase II and extracellular signal-regulated kinase pathways in spinal dorsal horn neurons [25] [24].
The compound demonstrates synergistic interactions with the endogenous opioid system, enhancing morphine-induced analgesia by approximately 2.1-fold without directly binding to opioid receptors [28] [29]. This opioid-potentiating effect occurs through modulation of periaqueductal gray γ-aminobutyric acid-ergic circuits and enhancement of descending inhibitory pathways [28] [29].
Inflammatory mediator suppression contributes significantly to the analgesic profile of 4-fluoro-2'-hydroxychalcone [19] [20]. The compound reduces tumor necrosis factor-alpha levels by 45 to 68 percent in pain models, effectively addressing the inflammatory component of nociception [19] [22]. Additionally, prostaglandin E2 production is markedly decreased, contributing to reduced peripheral sensitization of nociceptors [21] [19].
The cytotoxic potential of 4-Fluoro-2'-hydroxychalcone has been extensively evaluated across multiple cancer cell lines, demonstrating significant antiproliferative activity. In comprehensive studies examining the anticancer properties of hydroxychalcone derivatives, 4-Fluoro-2'-hydroxychalcone exhibited potent cytotoxic effects against Human Papillomavirus (HPV)-positive cervical cancer cells [1].
Table 1: Cytotoxicity Profile of 4-Fluoro-2'-hydroxychalcone Against HeLa Cervical Cancer Cells
| Compound | Cell Line | IC₅₀ Value (μM) | Incubation Time | Reference Control |
|---|---|---|---|---|
| 4-fluoro-2'-hydroxychalcone | HeLa | 0.054 | 24 hours | Doxorubicin (0.002 μM) |
The cytotoxicity assay using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) method revealed that 4-Fluoro-2'-hydroxychalcone demonstrated significant growth inhibitory activity with an IC₅₀ value of 0.054 μM against HeLa cervical cancer cells [1]. This potency represents approximately 27-fold less activity compared to the positive control doxorubicin, yet maintains clinically relevant cytotoxic potential within the nanomolar range.
Table 2: Comparative Cytotoxicity Analysis of Fluoro-substituted Chalcones
| Fluoro-substituted Chalcone | Target Cell Line | IC₅₀ Value | Activity Classification |
|---|---|---|---|
| 4-fluoro-2'-hydroxychalcone | HeLa | 0.054 μM | Highly active |
| 2'-hydroxychalcone (parent) | Multiple cancer lines | 8-15 μM | Moderately active |
| 4-fluoro-2',4'-dihydroxychalcone | MCF-7 | Variable range | Context-dependent |
Studies investigating halogen-substituted chalcone derivatives have consistently demonstrated that fluorine incorporation at the para position of the benzene ring enhances cytotoxic potency against cancer cells [2]. The structure-activity relationship analysis indicates that the electron-withdrawing properties of the fluorine atom contribute to enhanced cellular uptake and interaction with intracellular targets [3].
Research on chalcone derivatives has revealed significant antiproliferative effects against various leukemia cell lines. While specific data for 4-Fluoro-2'-hydroxychalcone against leukemia cells is limited in current literature, related hydroxychalcone compounds have demonstrated promising activity against Human Leukemia cell lines including Kasumi, NB4, and K562 cells [4]. The chalcone scaffold's ability to induce cell cycle arrest and apoptosis in hematological malignancies suggests potential therapeutic applications for 4-Fluoro-2'-hydroxychalcone in leukemia treatment [4].
Table 3: Chalcone Cytotoxicity Against Leukemia Cell Lines (Related Compounds)
| Chalcone Derivative | Leukemia Cell Line | IC₅₀ Range | Mechanism of Action |
|---|---|---|---|
| Hydroxychalcone derivatives | K562 | 15-50 μM | Cell cycle arrest |
| Dimethoxychalcones | NB4 | 20-40 μM | Apoptosis induction |
| Various chalcones | Jurkat | 10-30 μM | Multiple pathways |
The mechanism of cell death induced by 4-Fluoro-2'-hydroxychalcone has been investigated through comprehensive flow cytometry analysis using dual staining protocols. The most extensively studied approach employs Annexin V-Fluorescein Isothiocyanate (FITC) conjugated with Propidium Iodide to distinguish between viable, apoptotic, and necrotic cell populations [1].
The flow cytometric analysis of apoptosis utilizes the principle that during early apoptosis, phosphatidylserine translocates from the inner to the outer leaflet of the plasma membrane, becoming accessible to Annexin V binding [5] [6]. Propidium Iodide serves as a viability marker, as it only penetrates cells with compromised membrane integrity [5].
Table 4: Flow Cytometry Analysis of 4-Fluoro-2'-hydroxychalcone-induced Cell Death
| Treatment Condition | Viable Cells (%) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
|---|---|---|---|---|
| Control (untreated HeLa) | 93.56 | 0.85 | 2.75 | 2.92 |
| 4-Fluoro-2'-hydroxychalcone (IC₅₀) | 89.48 | 0.90 | 5.04 | 4.75 |
The flow cytometry data reveals that treatment with 4-Fluoro-2'-hydroxychalcone at IC₅₀ concentration for 24 hours resulted in a modest but measurable increase in late apoptotic cell populations (5.04% versus 2.75% in control) [1]. The percentage of cells undergoing early apoptosis remained relatively unchanged (0.90% versus 0.85%), suggesting that the compound's cytotoxic effects may involve multiple cell death pathways beyond classical apoptosis [1].
Complementary cell cycle analysis using flow cytometry provides additional insights into the mechanism of action of 4-Fluoro-2'-hydroxychalcone. The cell cycle distribution analysis reveals specific checkpoint interference patterns characteristic of chalcone compounds [1].
Table 5: Cell Cycle Distribution Analysis Following 4-Fluoro-2'-hydroxychalcone Treatment
| Cell Cycle Phase | Control (%) | 4-Fluoro-2'-hydroxychalcone Treated (%) | Phase Change |
|---|---|---|---|
| G₀-G₁ | 57.92 | 56.46 | Minimal decrease |
| S Phase | 7.99 | 10.32 | Moderate increase |
| G₂-M | 22.56 | 20.91 | Slight decrease |
The cell cycle analysis indicates that 4-Fluoro-2'-hydroxychalcone treatment results in a modest accumulation of cells in S phase (DNA synthesis phase), suggesting potential interference with DNA replication or repair mechanisms [1]. This pattern is consistent with the DNA damage response pathway activation observed in other chalcone studies [7] [8].
Research on related chalcone compounds has demonstrated activation of key apoptotic signaling pathways. Studies using similar hydroxychalcone derivatives have shown increased expression of pro-apoptotic proteins including Bax, activation of caspase-9 and caspase-3, and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP) [9]. The intrinsic mitochondrial apoptotic pathway appears to be the primary mechanism of chalcone-induced cell death [9].
Table 6: Molecular Markers Associated with Chalcone-Induced Apoptosis
| Apoptotic Marker | Expression Change | Pathway Involvement | Time Course |
|---|---|---|---|
| Caspase-9 (cleaved) | Significantly increased | Intrinsic pathway | 4-8 hours |
| Caspase-3 (cleaved) | Significantly increased | Execution pathway | 8-24 hours |
| Bax protein | Upregulated | Pro-apoptotic signal | 8-24 hours |
| Bcl-2 protein | Downregulated | Anti-apoptotic signal | 24 hours |
The interaction between 4-Fluoro-2'-hydroxychalcone and Murine Double Minute 2 (MDM2) protein has been extensively characterized through computational molecular docking studies. These investigations provide crucial insights into the molecular mechanism underlying the compound's anticancer activity through p53 pathway modulation [1] [10].
The computational docking analysis employed the three-dimensional crystal structure of the MDM2-p53 complex (Protein Data Bank identifier: 1YCR) as the target receptor [1]. The binding affinity and interaction patterns were evaluated using AutoDock software suite, providing quantitative assessment of binding energy and inhibition constants [1].
Table 7: Molecular Docking Results for 4-Fluoro-2'-hydroxychalcone with MDM2
| Docking Parameter | Value | Unit | Interpretation |
|---|---|---|---|
| Binding Energy (ΔG) | -6.14 | kcal/mol | Favorable binding |
| Inhibition Constant (Ki) | 31.83 | μM | Moderate affinity |
| Primary Hydrogen Bond | Leu-54 | Amino acid residue | Critical interaction |
The molecular docking analysis reveals that 4-Fluoro-2'-hydroxychalcone exhibits favorable binding to the MDM2 protein with a binding energy of -6.14 kcal/mol and an inhibition constant of 31.83 μM [1]. This binding affinity indicates moderate potency for disrupting the MDM2-p53 protein-protein interaction, which is essential for p53 tumor suppressor activation [1].
The detailed interaction analysis demonstrates that 4-Fluoro-2'-hydroxychalcone forms a critical hydrogen bond with the Leucine-54 residue in the MDM2 binding pocket [1]. This interaction is particularly significant as Leucine-54 is one of the key amino acids involved in the natural MDM2-p53 binding interface [11].
Table 8: Van der Waals Interactions Between 4-Fluoro-2'-hydroxychalcone and MDM2
| Amino Acid Residue | Interaction Type | Distance (Å) | Contribution to Binding |
|---|---|---|---|
| Leu-54 | Hydrogen bond | 2.1-2.8 | Primary anchoring |
| Leu-57 | Van der Waals | 3.5-4.0 | Hydrophobic stabilization |
| Gly-58 | Van der Waals | 3.8-4.2 | Backbone interaction |
| Ile-61 | Van der Waals | 3.6-4.0 | Hydrophobic contact |
| Met-62 | Van der Waals | 3.7-4.1 | Side chain interaction |
| Tyr-67 | Van der Waals | 3.5-3.9 | Aromatic stacking |
| Gln-72 | Van der Waals | 3.9-4.3 | Polar interaction |
| Phe-86 | Van der Waals | 3.4-3.8 | π-π interaction |
| Phe-91 | Van der Waals | 3.6-4.0 | Aromatic contact |
| Val-93 | Van der Waals | 3.7-4.1 | Hydrophobic stabilization |
| Ile-99 | Van der Waals | 3.8-4.2 | Aliphatic interaction |
| Ile-103 | Van der Waals | 3.9-4.3 | Terminal contact |
The comprehensive van der Waals interaction network encompasses twelve amino acid residues within the MDM2 binding pocket [1]. Notably, nine of these residues (Leu-54, Leu-57, Gly-58, Ile-61, Met-62, Tyr-67, Phe-91, Val-93, and Ile-99) are among the fourteen conserved amino acids that form critical contacts with the natural p53 binding partner [1]. This extensive interaction pattern suggests that 4-Fluoro-2'-hydroxychalcone can effectively compete with p53 for MDM2 binding.
Table 9: Comparative Binding Affinities of MDM2 Inhibitors
| Compound | Binding Energy (kcal/mol) | Inhibition Constant | Development Status |
|---|---|---|---|
| 4-Fluoro-2'-hydroxychalcone | -6.14 | 31.83 μM | Research compound |
| Nutlin-3a (reference) | -6.83 to -8.3 | 33.42 nM | Clinical development |
| Other chalcone derivatives | -5.99 to -6.51 | 16.91-46.49 μM | Research stage |
The binding affinity of 4-Fluoro-2'-hydroxychalcone compares favorably with other chalcone-based MDM2 inhibitors, although it exhibits lower potency than established clinical candidates such as Nutlin-3a [12] [11]. However, the compound demonstrates superior binding characteristics compared to several other hydroxychalcone derivatives within the same chemical series [1].
The computational analysis provides valuable structure-activity relationship insights for optimizing chalcone-based MDM2 inhibitors. The fluorine substitution at the para position of the benzene ring appears to contribute to enhanced binding through electronic effects and optimal spatial orientation within the MDM2 binding pocket [1] [3]. The hydroxyl group at the 2' position of the chalcone scaffold facilitates critical hydrogen bonding interactions essential for stable complex formation [1].